molecular formula C8H7ClF3NO B6257448 3-(2-chloro-1,1,2-trifluoroethoxy)aniline CAS No. 403-56-5

3-(2-chloro-1,1,2-trifluoroethoxy)aniline

Cat. No. B6257448
Key on ui cas rn: 403-56-5
M. Wt: 225.6
InChI Key:
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Patent
US04013452

Procedure details

139 grams (1 mole) of 3-nitro-phenol and 28 grams (0.5 mole) of potassium hydroxide were dissolved in 400 milliliters of dimethyl formamide, and 140 grams (1.2 mole) of trifluoro-chloroethylene were introduced in a gas pipe at 40° C; the mixture was then maintained at 60° C for 2 hours. The main amount of dimethyl formamide was distilled off in vacuo. The residue was poured into ice water, separated, dried over Na2SO4 and distilled in vacuo.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[K+].[F:13][C:14]([F:18])=[C:15]([F:17])[Cl:16]>CN(C)C=O>[F:13][C:14]([F:18])([O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[NH2:1])[CH:15]([F:17])[Cl:16] |f:1.2|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
FC(=C(Cl)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The main amount of dimethyl formamide was distilled off in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
Smiles
FC(C(Cl)F)(OC=1C=C(N)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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